Eosin b diphenol
Overview
Description
Synthesis Analysis
Eosin Y, a xanthene dye, is recognized for its role in photoredox catalysis due to its photophysical properties. It has been applied in various synthetic applications as an alternative to traditional inorganic transition metal photocatalysts, highlighting its cost-effectiveness and availability (Durga Prasad Hari & B. König, 2014).
Molecular Structure Analysis
The molecular structure of Eosin B and similar dyes is characterized by the presence of xanthene as the core structure, with various substituents that influence their photophysical behavior. For example, Eosin Y and Eosin B differ in their substituents, affecting their absorption and emission properties and their interaction with solvents and other molecules (P. Fita, M. Fedoseeva, & E. Vauthey, 2011).
Chemical Reactions and Properties
Eosin compounds can participate in various chemical reactions, including photoredox catalysis. Their ability to act as photoredox catalysts under visible light has been demonstrated in the synthesis of complex molecules. The photophysical properties of Eosin B, such as its excited-state dynamics and interaction with solvents, are crucial for understanding its reactivity and applications in catalysis and other chemical transformations (Durga Prasad Hari & B. König, 2011).
Physical Properties Analysis
The physical properties of Eosin dyes, including Eosin B, are significantly influenced by their molecular structure. Factors such as solvent polarity and the presence of specific functional groups affect their absorption and emission spectra, fluorescence lifetimes, and quantum yields. These properties are essential for their application in spectroscopy and as probes in various analytical techniques (Douglas Vanzin et al., 2016).
Chemical Properties Analysis
Eosin B and related compounds exhibit unique chemical properties that make them suitable for use in a wide range of applications. Their ability to form complexes with various molecules, their photostability, and their reactivity under light irradiation are crucial for their roles in photoredox catalysis, dye-sensitized solar cells, and as fluorescent markers in biological research (V. Srivastava & Praveen P. Singh, 2017).
Scientific Research Applications
Analytical Applications in Chemistry
Eosin Y, a xanthene dye closely related to Eosin B, is utilized in various analytical methods for the quantitative determination of pharmaceutical compounds, heavy metals, surfactants, and proteins. The methods often involve forming association complexes in buffered aqueous solutions, highlighting its role as a probe in analytical chemistry (Derayea & Nagy, 2018).
Photoredox Catalysis in Organic Synthesis
Eosin Y serves as a photoredox catalyst in organic synthesis, especially useful due to its low cost and availability. It's been applied in various synthetic applications, reflecting its significance in the field of photoredox catalysis (Hari & König, 2014).
Photophysical Studies
Eosin B has been studied for its photophysical properties in various solvents. Investigations into its excited-state lifetime have revealed insights into the hydrogen-bonding properties of the environment, providing potential applications in studying liquid interfaces (Fita, Fedoseeva, & Vauthey, 2011).
Photocatalytic Degradation
Eosin Y, another xanthene dye, has been used in the photocatalytic degradation of organic molecules in aqueous solutions. This process is significant in environmental remediation and understanding the kinetics of photocatalytic reactions (Poulios, Micropoulou, Panou, & Kostopoulou, 2003).
Biomaterial Applications
Eosin Y has been incorporated into poly(iminocarbonates) as a dye for biomaterial applications. Its integration into polymers demonstrates its potential in controlled release systems and biomedical applications (Kohn & Langer, 1986).
Safety And Hazards
Eosin B may form combustible dust concentrations in air and causes serious eye damage4. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured4. It should not get in eyes, on skin, or on clothing4. Ingestion and inhalation should be avoided4. Dust formation should be avoided4.
Future Directions
Eosin B was used as an effective antimalarial agent, the efficacy of which has already been confirmed by in vitro models5. For efficacy and safety improvement of eosin B, liposomal nanocarrier was used because of diversity and adaptability in controlled drug delivery and targeting5.
properties
IUPAC Name |
4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitrospiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br2N2O9/c21-13-15(25)11(23(28)29)5-9-17(13)32-18-10(6-12(24(30)31)16(26)14(18)22)20(9)8-4-2-1-3-7(8)19(27)33-20/h1-6,25-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQZBWKNGDEDOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])O)Br)Br)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Br2N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971798 | |
Record name | 4′,5′-Dibromo-3′,6′-dihydroxy-2′,7′-dinitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70971798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eosin b diphenol | |
CAS RN |
56360-46-4 | |
Record name | 4′,5′-Dibromo-2′,7′-dinitrofluorescein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56360-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′,5′-Dibromo-3′,6′-dihydroxy-2′,7′-dinitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70971798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.